molecular formula C7H5BrClFO B12864898 3-Bromo-4-chloro-5-fluorobenzyl alcohol

3-Bromo-4-chloro-5-fluorobenzyl alcohol

Cat. No.: B12864898
M. Wt: 239.47 g/mol
InChI Key: UBHPFSWVGPMZTB-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzyl (B1604629) Alcohols in Modern Organic Synthesis

Halogenated benzyl alcohols are a class of organic compounds that serve as fundamental building blocks in contemporary organic synthesis. patsnap.com These molecules, characterized by a benzene (B151609) ring attached to a hydroxymethyl group and bearing one or more halogen atoms, are prized for their versatility. The hydroxyl (-OH) group, while a relatively poor leaving group, can be activated to participate in a wide range of chemical transformations. researchgate.net

In synthetic organic chemistry, benzyl alcohols can undergo oxidation to form benzaldehydes or benzoic acids, react with carboxylic acids to produce esters, and participate in nucleophilic substitution reactions. patsnap.com The presence of halogen substituents on the aromatic ring modulates the reactivity of the alcohol and the ring itself, providing chemists with a powerful tool for directing reaction outcomes. organic-chemistry.org For instance, methods have been developed for the highly chemoselective and rapid chlorination of benzyl alcohols under neutral conditions, highlighting their importance as reactive intermediates. organic-chemistry.org Their dual hydrophilic and lipophilic nature, owing to the hydroxyl group and the aromatic ring, makes them useful intermediates in the synthesis of a wide array of more complex molecules. patsnap.com

Significance of Polyhalogenated Aromatic Compounds in Advanced Synthetic Methodologies

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org When these structures are substituted with multiple halogen atoms, they become polyhalogenated aromatic compounds. These compounds are significant in advanced synthetic methodologies, often serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. The specific number, type, and position of the halogen atoms can dramatically influence the chemical and physical properties of the molecule, including its electronic characteristics and reactivity.

Advanced oxidation processes (AOPs) utilizing sulfate (B86663) radicals are one area where the transformation of polyaromatic hydrocarbons is studied, indicating the chemical reactivity and stability of these systems. nih.gov Methodologies for the accurate quantitation of these compounds are crucial for both environmental monitoring and synthetic chemistry, as petroleum products contain a high abundance of alkylated PAHs. rsc.org The synthesis of complex polycyclic aromatic hydrocarbons for applications in organic electronics further underscores the importance of mastering the chemistry of these foundational structures. youtube.com

Research Trajectories for Tri-Substituted Benzyl Alcohol Derivatives

Current research involving tri-substituted benzyl alcohol derivatives is focused on developing novel and efficient synthetic pathways, particularly those that offer high selectivity. A key challenge and area of focus is stereodivergent synthesis, which aims to produce specific stereoisomers of molecules with multiple chiral centers. nih.gov For example, dual catalytic systems have been developed for enantio- and diastereodivergent benzylic substitution reactions, allowing for the creation of various benzylic alcohol derivatives with vicinal stereocenters in high yields and with excellent control over their three-dimensional arrangement. nih.gov

Research also explores how the electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—impacts the reaction pathways. nih.gov The transformation of tertiary benzyl alcohols into other valuable structures, such as vicinal halohydrins, under environmentally friendly ("green") reaction conditions is another active research frontier. researchgate.net These studies aim to expand the synthetic utility of substituted benzyl alcohols, making them more accessible and versatile building blocks for complex molecule synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(3-bromo-4-chloro-5-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2

InChI Key

UBHPFSWVGPMZTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)CO

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluorobenzyl Alcohol

De Novo Synthesis Strategies for Substituted Benzyl (B1604629) Alcohols

The creation of intricately substituted benzyl alcohols like 3-bromo-4-chloro-5-fluorobenzyl alcohol from basic starting materials is a fundamental task in organic synthesis. These de novo strategies often involve a sequence of reactions to introduce the desired substituents at specific positions on the aromatic ring and to form the benzyl alcohol group.

Regioselective Halogenation Approaches for Aromatic Systems

A key challenge in the synthesis of this compound is the precise installation of three different halogen atoms onto the benzene (B151609) ring. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming halogen. For instance, in the synthesis of related polysubstituted aromatic compounds, electrophilic bromination of a fluorinated and chlorinated precursor can be employed. The regioselectivity of this bromination is governed by the combined electronic and steric effects of the existing fluorine and chlorine atoms, as well as any other functional groups on the ring.

Carbonyl Reduction Pathways to Benzyl Alcohol Moiety

The final step in many synthetic routes to this compound involves the reduction of the corresponding benzaldehyde (B42025) or benzoic acid. A common and effective method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (B1222165) (NaBH4). This reagent is known for its mildness and high selectivity for the carbonyl group, leaving other functional groups on the aromatic ring intact. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

The table below summarizes common reducing agents for this transformation:

Reducing AgentSubstrateTypical ConditionsNotes
Sodium BorohydrideAldehyde, KetoneMethanol or Ethanol, Room TemperatureMild, selective for carbonyls, generally does not reduce esters.
Lithium Aluminum HydrideAldehyde, Ketone, Ester, Carboxylic AcidAnhydrous ether or THF, followed by aqueous workupPowerful, less selective, reacts violently with protic solvents.
Catalytic HydrogenationAldehyde, KetoneH2 gas, Metal catalyst (e.g., Pd, Pt, Ni)Can also reduce other functional groups like alkenes and alkynes.

Multi-Step Conversions from Aromatic Precursors

The synthesis of this compound is typically a multi-step process starting from simpler aromatic precursors. One potential synthetic pathway begins with a commercially available substituted toluene (B28343). The methyl group of the toluene can be oxidized to a carboxylic acid, which is then converted to the corresponding benzaldehyde. Subsequent halogenation steps, carefully chosen to achieve the desired substitution pattern, can be performed before or after the modification of the methyl group.

An alternative approach starts with a substituted benzoic acid. The carboxylic acid group can be protected or carried through the synthesis and then reduced at a later stage. The halogen substituents can be introduced sequentially using various halogenating agents and reaction conditions to control the regiochemistry.

A plausible synthetic sequence is outlined below:

Starting Material: A suitably substituted aromatic compound, for example, 3-bromo-4-chloro-5-fluorotoluene.

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Halogenation (if necessary): Introduction of any missing halogen substituents at the desired positions.

Reduction: The carboxylic acid is reduced to the benzyl alcohol. This can be a two-step process involving conversion to the acid chloride followed by reduction, or a direct reduction using a strong reducing agent like lithium aluminum hydride.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing milder reaction conditions and improved selectivity.

Transition-Metal Catalyzed Functionalizations for Precursor Synthesis

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is instrumental in the synthesis of highly substituted aromatic precursors. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. For instance, a bromo- or iodo-substituted aromatic ring can be coupled with a variety of partners to introduce new functional groups that can later be transformed into the desired substituents. While direct C-H functionalization is an emerging area, cross-coupling reactions remain a highly reliable method for building up the complexity of the aromatic core.

Biocatalytic Transformations in Halogenated Aromatic Chemistry

Biocatalysis is an increasingly important field in organic synthesis, offering environmentally benign and highly selective transformations. Enzymes such as oxidoreductases can be used for the selective reduction of benzaldehydes to benzyl alcohols. These biocatalytic reductions often proceed with high enantioselectivity, which is a significant advantage if a chiral product is desired. Furthermore, certain enzymes can tolerate a wide range of substrates, including halogenated aromatic compounds. The use of whole-cell biocatalysts or isolated enzymes can provide a green alternative to traditional chemical reducing agents. Research in this area continues to expand the scope of biocatalysis for the synthesis of complex, functionalized molecules.

Chemical Reactivity and Transformations of 3 Bromo 4 Chloro 5 Fluorobenzyl Alcohol

Transformations Involving the Benzyl (B1604629) Hydroxyl Group

The hydroxyl group of 3-bromo-4-chloro-5-fluorobenzyl alcohol is a key site for various chemical modifications, including ether and ester formation, oxidation, and reduction reactions.

Formation of Ethers and Esters

The benzyl hydroxyl group can be readily converted into ethers and esters under standard synthetic conditions. Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. For instance, the reaction with a carboxylic acid is facilitated by an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Interactive Data Table: Ether and Ester Formation Reactions
ReactantReagentProduct Type
This compoundAlkyl halide, BaseEther
This compoundCarboxylic acid, Acid catalystEster
This compoundAcyl chloride, BaseEster

Oxidation to Aldehydes and Carboxylic Acids as Synthetic Intermediates

The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are selective for the formation of aldehydes. libretexts.orgyoutube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (formed from chromium trioxide and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.orgyoutube.com

These oxidized products, 3-bromo-4-chloro-5-fluorobenzaldehyde (B7968665) and 3-bromo-4-chloro-5-fluorobenzoic acid, serve as crucial synthetic intermediates for the introduction of further chemical diversity.

Interactive Data Table: Oxidation Reactions
Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)3-Bromo-4-chloro-5-fluorobenzaldehyde
This compoundPotassium permanganate (KMnO4)3-Bromo-4-chloro-5-fluorobenzoic acid
This compoundChromic acid (H2CrO4)3-Bromo-4-chloro-5-fluorobenzoic acid

Reductive Transformations and Deoxygenation

The benzyl hydroxyl group can be removed through reductive deoxygenation. A common method involves a two-step process: conversion of the alcohol to a more reactive leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride. uni-regensburg.de Another approach is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism. uni-regensburg.de This involves converting the alcohol into a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom donor. uni-regensburg.de

Direct deoxygenation can also be achieved under certain catalytic conditions. uni-regensburg.de These transformations result in the formation of 3-bromo-4-chloro-5-fluorotoluene, a compound where the hydroxyl group has been replaced by a hydrogen atom.

Reactions Involving the Aromatic Ring Halogens

The bromo and chloro substituents on the aromatic ring of this compound are amenable to various transition metal-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Site-Selective Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the aromatic core of this compound. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, allow for the selective formation of new bonds at the positions of the halogen atoms. libretexts.orgwikipedia.orgorganic-chemistry.org

Suzuki Coupling: This reaction pairs the haloaromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and a copper co-catalyst, to create a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond between the aryl halide and an amine, using a palladium catalyst. organic-chemistry.org

Reactivity and Selectivity of Bromo and Chloro Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halides generally follows the order I > Br > Cl > F. uwindsor.ca This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule like this compound, the bromo substituent is significantly more reactive than the chloro substituent. yale.edulibretexts.orglibretexts.orgmasterorganicchemistry.com

This difference in reactivity allows for site-selective cross-coupling reactions. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to selectively react at the more labile bromo position while leaving the chloro group intact. This selective functionalization is a valuable strategy for the stepwise synthesis of complex, polysubstituted aromatic compounds.

Interactive Data Table: Reactivity of Halogens in Cross-Coupling
HalogenRelative ReactivityBond Dissociation Energy (approx. kcal/mol)
IHighest65
BrHigh81
ClModerate97
FLow115
Fluorine in Aryl Coupling and Activation

In the context of transition-metal-catalyzed cross-coupling reactions, the carbon-fluorine (C-F) bond is generally the most difficult to activate compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This difference in reactivity allows for selective cross-coupling at the positions bearing bromine or chlorine, leaving the fluorine atom intact. However, the presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, which can, in turn, affect the reactivity of the other halogenated sites.

Recent advancements have demonstrated that even the typically inert C-F bond can be activated for coupling reactions, particularly in electron-deficient systems and with the use of specialized catalyst systems. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed that can effectively couple aryl fluorides, often requiring specific ligands and reaction conditions. While direct examples involving this compound are not prevalent in the literature, the principles suggest that sequential, site-selective couplings could be achieved. A plausible strategy would involve initial coupling at the more reactive C-Br bond, followed by coupling at the C-Cl bond, and finally, under more forcing conditions, at the C-F bond.

Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide (Ar-X)Relative ReactivityTypical Catalyst System
Ar-IMost ReactivePd(0) with various phosphine (B1218219) ligands
Ar-BrReactivePd(0) with various phosphine ligands
Ar-ClLess ReactivePd(0) with bulky, electron-rich phosphine ligands
Ar-FLeast ReactiveSpecialized Pd catalysts, often with specific ligands and conditions

This table presents a generalized trend. Specific reaction outcomes can be influenced by the nature of the substrate, catalyst, ligands, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Polyhalogenated Arenes

The electron-deficient nature of the aromatic ring in this compound, due to the presence of three electron-withdrawing halogen atoms, makes it a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions. acs.orgfiveable.me In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to occur. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the position of electron-withdrawing substituents. Generally, fluoride (B91410) is the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. mdpi.com The reactivity order is typically F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. mdpi.com Furthermore, electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. libretexts.org

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful tool for the synthesis of organometallic intermediates, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. escholarship.org This reaction typically involves the treatment of an aryl halide with an organolithium or Grignard reagent. escholarship.org The rate of exchange is generally fastest for iodine, followed by bromine, and then chlorine, while fluorine is typically unreactive. escholarship.org

In the case of this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to selectively undergo bromine-lithium exchange, given the much higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds. escholarship.org This would generate a lithiated intermediate at the C-3 position, which could then be trapped with an electrophile.

It is important to consider the presence of the acidic proton of the benzyl alcohol group, which could potentially be deprotonated by the organometallic reagent. Protection of the alcohol group, for instance as a silyl (B83357) ether, may be necessary prior to performing the metal-halogen exchange to avoid this side reaction. The selectivity of the exchange provides a route to regioselectively functionalize the C-3 position of the aromatic ring.

Table 2: Selectivity in Metal-Halogen Exchange Reactions

Halogen (X) in Ar-XGeneral Reactivity with R-Li
IFastest
BrFast
ClSlow
FGenerally Unreactive

This table outlines the general kinetic selectivity. Thermodynamic factors and the presence of directing groups can influence the outcome.

Direct C-H Functionalization Strategies on the Aromatic Ring

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the modification of aromatic rings. slideshare.netacs.org For electron-deficient aromatic systems like this compound, certain C-H activation/functionalization reactions are particularly well-suited. The electron-withdrawing nature of the halogen substituents can render the remaining C-H bonds more acidic and susceptible to deprotonation or metallation.

Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or nickel catalysts, can enable the direct coupling of the aromatic C-H bond with various partners, such as aryl halides, alkenes, and alkynes. researchgate.netrsc.org The regioselectivity of these reactions is often controlled by directing groups or by the inherent electronic and steric properties of the substrate. In this compound, the two available C-H bonds are at positions 2 and 6. The electronic environment of these positions is influenced by the adjacent halogen atoms, which could direct C-H activation to a specific site. While specific studies on this molecule are scarce, the general principles of C-H functionalization on electron-deficient arenes suggest that this is a viable strategy for its further elaboration. researchgate.netrsc.org

Multi-Component Reactions and Cascade Processes for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful approach to rapidly build molecular complexity. scielo.brdovepress.com Benzyl alcohols can participate in MCRs, often after in situ oxidation to the corresponding aldehyde. nih.govresearchgate.net

For this compound, a possible MCR pathway could involve its oxidation to 3-bromo-4-chloro-5-fluorobenzaldehyde, which could then participate in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions. This would allow for the one-pot synthesis of complex heterocyclic structures incorporating the polyhalogenated phenyl moiety.

Cascade reactions, which involve two or more sequential transformations where the product of one reaction is the substrate for the next, could also be designed starting from this compound. For instance, an initial cross-coupling reaction at the C-Br position followed by an intramolecular cyclization involving the benzyl alcohol could lead to the formation of complex fused-ring systems. The diverse reactivity of the different halogen atoms provides a platform for designing sequential, site-selective transformations within a cascade process.

Advanced Spectroscopic and Structural Elucidation Studies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei. For polyhalogenated aromatic compounds like 3-Bromo-4-chloro-5-fluorobenzyl alcohol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis.

A complete NMR characterization of a polyhalogenated aromatic compound involves the analysis of ¹H, ¹³C, and ¹⁹F spectra. Each of these provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals for the two aromatic protons and the two benzylic protons of the -CH₂OH group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents. Due to the complex substitution pattern, these aromatic protons would likely appear as distinct multiplets, with their coupling patterns providing information about their relative positions on the ring. The benzylic protons would typically appear as a singlet or a doublet, depending on the solvent and concentration, and would be expected at a chemical shift of around 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant. The other halogenated carbons (C-Br and C-Cl) would also have characteristic chemical shifts. The benzylic carbon of the -CH₂OH group would be expected to resonate in the range of 60-70 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is invaluable for the analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and the neighboring aromatic protons would be observed in both the ¹H and ¹⁹F spectra, providing crucial information for assigning the proton signals.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic H-2)7.5 - 7.8Doublet of doubletsJ(H,H) ≈ 2-3, J(H,F) ≈ 5-8
¹H (Aromatic H-6)7.3 - 7.6Doublet of doubletsJ(H,H) ≈ 2-3, J(H,F) ≈ 8-10
¹H (Benzylic CH₂)~ 4.7Singlet-
¹³C (C-1, C-CH₂OH)~ 140Singlet-
¹³C (C-2)~ 125-130DoubletJ(C,F) ≈ 3-5
¹³C (C-3, C-Br)~ 115-120Singlet-
¹³C (C-4, C-Cl)~ 130-135DoubletJ(C,F) ≈ 15-20
¹³C (C-5, C-F)~ 155-160DoubletJ(C,F) ≈ 240-250
¹³C (C-6)~ 115-120DoubletJ(C,F) ≈ 20-25
¹³C (Benzylic CH₂)~ 63Singlet-
¹⁹F~ -110 to -120Multiplet-

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals in the 1D spectra and for determining the connectivity of atoms within the molecule. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signals of the aromatic protons would correlate with their corresponding aromatic carbon signals, and the benzylic proton signals would correlate with the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. While less critical for a relatively rigid molecule like this compound, it can provide information about the spatial arrangement of the substituents.

In-situ NMR spectroscopy is a valuable technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. researchgate.net This allows for the identification of reactants, products, and any transient intermediates, providing deep insights into the reaction mechanism and kinetics. For reactions involving this compound, such as its oxidation to the corresponding aldehyde or its use as a starting material for further synthesis, in-situ NMR could be employed to track the disappearance of the starting material's signals and the appearance of the product's signals. This can help in optimizing reaction conditions and understanding the mechanistic pathways. beilstein-journals.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is another cornerstone of molecular characterization, providing information about the mass-to-charge ratio of a molecule and its fragments.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₇H₅BrClFO), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's elemental composition.

Interactive Data Table: Theoretical Exact Mass for this compound Isotopologues

Molecular FormulaIsotope CompositionTheoretical Exact Mass (m/z)
C₇H₅⁷⁹Br³⁵ClFO⁷⁹Br, ³⁵Cl237.9247
C₇H₅⁸¹Br³⁵ClFO⁸¹Br, ³⁵Cl239.9227
C₇H₅⁷⁹Br³⁷ClFO⁷⁹Br, ³⁷Cl239.9218
C₇H₅⁸¹Br³⁷ClFO⁸¹Br, ³⁷Cl241.9197

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original ion. The fragmentation pattern of this compound would be expected to show characteristic losses of the halogen atoms and the hydroxymethyl group. For example, the loss of a bromine radical followed by a chlorine radical, or vice versa, would be expected. The benzylic C-C bond is also prone to cleavage, leading to the formation of a stable tropylium-like ion. Analysis of these fragmentation pathways can provide valuable confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing invaluable information about functional groups and molecular structure. For this compound, these techniques allow for the identification of characteristic vibrations associated with the hydroxyl group, the methylene bridge, and the substituted aromatic ring. While a dedicated spectrum for this specific molecule is not widely published, a detailed analysis can be inferred from studies on structurally similar compounds such as other halogenated benzyl (B1604629) alcohols. theaic.orgmdpi.com

The vibrational spectrum can be divided into several key regions:

O-H and C-H Stretching Region (4000-2800 cm⁻¹): The most prominent band in the IR spectrum is expected to be the O-H stretching vibration, typically appearing as a broad band around 3300-3500 cm⁻¹ due to intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the asymmetric and symmetric stretching modes of the methylene (-CH₂) group are expected in the 2900-3000 cm⁻¹ region. theaic.org

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information. Aromatic C=C stretching vibrations are expected between 1400 and 1600 cm⁻¹. The spectrum will also feature deformations of the -CH₂- group, including scissoring (around 1450 cm⁻¹), wagging (around 1350 cm⁻¹), twisting, and rocking vibrations at lower frequencies. theaic.orgmdpi.com The C-O stretching vibration of the primary alcohol is typically strong in the IR spectrum and appears in the 1000-1100 cm⁻¹ range.

Halogen Stretching Region (below 1200 cm⁻¹): The vibrations involving the halogen substituents are found at lower wavenumbers. The C-F stretch is typically the highest in frequency among the halogens, appearing around 1100-1200 cm⁻¹. The C-Cl stretch is found in the 600-800 cm⁻¹ range, and the C-Br stretch appears at even lower frequencies, typically between 500 and 600 cm⁻¹. In asymmetrically tri-substituted benzenes with mixed heavy and light substituents, the ring breathing mode is expected to appear in the 600-750 cm⁻¹ range. theaic.org

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. While O-H and C-O stretches are strong in the IR, aromatic C=C and symmetric vibrations are often more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound Based on data from analogous compounds. theaic.orgmdpi.com

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H Stretch-OH3500 - 3300Strong, Broad
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Asymmetric Stretch-CH₂-~2965Medium
C-H Symmetric Stretch-CH₂-~2940Medium
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450Medium to Strong
C-H In-plane BendAr-H1300 - 1000Medium
CH₂ Scissoring-CH₂-~1455Medium
CH₂ Wagging-CH₂-~1350Medium
C-F StretchAr-F1200 - 1100Strong
C-O Stretch-CH₂-OH1100 - 1000Strong
Ring Breathing ModePhenyl Ring750 - 600Medium
C-Cl StretchAr-Cl800 - 600Strong
C-Br StretchAr-Br600 - 500Strong

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

For halogenated benzyl alcohols, the solid-state structure is stabilized by a network of intermolecular interactions. nih.gov While a specific crystal structure for this compound has not been reported, its supramolecular architecture can be predicted based on systematic studies of similar compounds. The crystallization process likely begins with the formation of one-dimensional (1D) supramolecular chains via the strongest intermolecular force present: the O-H···O hydrogen bonds between the alcohol functional groups of adjacent molecules. nih.gov

These primary chains are then organized into two-dimensional (2D) layers and ultimately a three-dimensional (3D) structure through a combination of weaker, yet collectively significant, interactions. nih.gov These include:

Halogen Bonds (X···X): Interactions between a region of positive electrostatic potential on one halogen atom (the σ-hole) and a region of negative potential on another. These interactions are highly directional and play a key role in the self-assembly of halogenated compounds. nih.gov

C-H···X Hydrogen Bonds: Weak hydrogen bonds can form between the carbon-hydrogen bonds of the aromatic ring or methylene group and the electronegative halogen atoms (F, Cl, Br) or the oxygen atom of a neighboring molecule. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, stabilized by attractive van der Waals forces.

The interplay of these diverse interactions dictates the final crystal packing, influencing physical properties such as melting point and solubility. The presence of three different halogens (F, Cl, Br) on the aromatic ring introduces a high degree of complexity and directionality to these potential non-covalent interactions.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Description Role in Crystal Packing
O-H···O Hydrogen BondStrong interaction between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another.Forms primary 1D supramolecular chains, the main structural motif.
Halogen Bond (X···X)Directional interaction involving the σ-hole of a halogen atom (Br, Cl) with a negative region of another halogen.Connects and orients the primary chains, contributing to 3D lattice formation. nih.gov
C-H···X Hydrogen BondWeak hydrogen bond between a C-H donor and a halogen or oxygen acceptor.Provides additional stabilization for the crystal packing. nih.gov
π-π StackingInteraction between the electron clouds of adjacent aromatic rings.Contributes to the stabilization of the layered structure.

Chiroptical Spectroscopic Techniques (e.g., ECD, VCD) for Chiral Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit optical activity and cannot be directly studied by chiroptical spectroscopic techniques. However, these methods become indispensable for the analysis of its chiral derivatives. A chiral derivative could be synthesized, for instance, by replacing one of the two hydrogen atoms on the benzylic carbon with a different substituent, thereby creating a chiral center. nih.gov

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net The primary methods used for determining the absolute configuration of chiral organic compounds are:

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. researchgate.net VCD is highly sensitive to the three-dimensional arrangement of atoms and provides rich structural information. researchgate.net

For a novel chiral derivative of this compound, the absolute configuration (R or S) can be unambiguously determined by a powerful combination of experimental measurement and theoretical calculation. researchgate.net The typical workflow involves:

Synthesizing and purifying the chiral derivative.

Measuring its experimental ECD and/or VCD spectrum.

Performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer).

Comparing the experimental spectrum with the theoretically predicted spectrum. A close match between the two confirms the absolute configuration of the synthesized compound. mdpi.com

These techniques are crucial in stereoselective synthesis and the characterization of complex chiral molecules. researchgate.netresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular structure, yielding information about its electronic distribution, energy, and geometry.

The electronic structure of 3-Bromo-4-chloro-5-fluorobenzyl alcohol is significantly influenced by the presence of three different halogen atoms (bromine, chlorine, and fluorine) and a hydroxymethyl group on the benzene (B151609) ring. These substituents modulate the electron density distribution across the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For substituted benzyl (B1604629) alcohols, the HOMO is typically localized on the aromatic ring, while the LUMO may also be centered on the ring, with contributions from the substituents.

The charge distribution within the molecule can be quantified using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses reveal the partial charges on each atom, providing insights into electrostatic interactions and the molecule's polarity. The electronegative halogen atoms and the oxygen atom of the hydroxyl group are expected to carry partial negative charges, while the carbon atoms of the aromatic ring and the benzylic carbon will have varying degrees of partial positive charge.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure validation. For this compound, key spectroscopic techniques would include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical IR and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. The calculated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes.

NMR chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared to experimental data, which is invaluable for confirming the molecular structure.

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, potential reactions could include oxidation of the alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution at the benzylic carbon.

By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. For example, the mechanism of oxidation of the benzyl alcohol could be studied by modeling its interaction with an oxidizing agent and identifying the transition state for the hydrogen abstraction step.

The presence of the hydroxymethyl group introduces rotational flexibility around the C-C and C-O single bonds. Conformational analysis involves exploring the potential energy surface to identify the most stable conformations (energy minima) and the energy barriers to rotation (saddle points). This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each point. The resulting potential energy surface provides a detailed picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the structure of the solvent shell around the molecule. These simulations can also be used to study intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules or other solute molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity or property.

For a series of related benzyl alcohols, a QSAR model could be developed to predict their reactivity in a particular reaction. The model would use descriptors that quantify various aspects of the molecules' structure, such as their electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once a statistically significant model is developed, it can be used to predict the reactivity of new, untested compounds like this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Bromine
Chlorine
Fluorine
Oxygen
Carbon

Advanced Analytical Methodologies for Purity Assessment and Process Control in Research

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Separation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of "3-Bromo-4-chloro-5-fluorobenzyl alcohol" from related substances and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound". Reversed-phase HPLC is particularly well-suited for this purpose. A typical method would involve a C18 stationary phase, which provides effective separation of non-polar to moderately polar compounds. The mobile phase composition can be optimized to achieve the desired resolution and retention time.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Detector UV at an appropriate wavelength (e.g., 220 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". Given its benzyl (B1604629) alcohol structure, GC can be effectively used for purity determination and the detection of volatile impurities. A non-polar or medium-polarity capillary column is generally preferred.

ParameterCondition
Column DB-5 (5% Phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Oven Program Initial temp. 100 °C, ramp to 280 °C
Injection Mode Split/Splitless

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. For a compound like "this compound," SFC can be particularly advantageous for chiral separations.

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol (B129727), Ethanol)
Detector UV or Mass Spectrometer (MS)
Backpressure 100-200 bar
Flow Rate 2-5 mL/min
Column Temperature 35-40 °C

Since "this compound" possesses a chiral center at the carbon atom bearing the hydroxyl group, the development of enantioselective separation methods is critical to determine its enantiomeric purity. Chiral HPLC and SFC are the predominant techniques for this purpose.

The development of a chiral HPLC method often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are commonly employed for the resolution of chiral alcohols. scirp.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal enantioseparation.

Table of Potential Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of additive if needed
Detector UV at a suitable wavelength
Flow Rate 0.5-1.0 mL/min
Column Temperature 25 °C

SFC is increasingly favored for chiral separations due to its high efficiency and speed. wikipedia.org The principles of CSP selection are similar to those in HPLC, with polysaccharide-based columns being widely used. The use of supercritical CO2 as the main mobile phase component, modified with an alcohol, allows for rapid method development and high-throughput screening.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are indispensable for the analysis of complex mixtures containing "this compound". These methods provide both separation and structural information, which is vital for impurity identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the sensitive and specific detection of MS. This technique is ideal for identifying and quantifying volatile and semi-volatile impurities in "this compound" samples. The mass spectrum of the parent compound and any impurities can provide valuable information about their molecular weight and fragmentation patterns, aiding in their structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of less volatile or thermally labile impurities that are not amenable to GC analysis. By coupling HPLC with a mass spectrometer, it is possible to obtain molecular weight and structural information for a wide range of compounds. umb.edu This is particularly useful for identifying process-related impurities and degradation products.

Table of Potential LC-MS Method Parameters:

ParameterCondition
LC System UHPLC or HPLC
Column C18 or Phenyl-Hexyl, sub-2 µm particle size
Mobile Phase Acetonitrile:Water with formic acid or ammonium formate
MS Detector Quadrupole, Time-of-Flight (TOF), or Orbitrap
Ionization Source Electrospray Ionization (ESI) in positive and/or negative mode

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a sophisticated hyphenated technique that allows for the direct acquisition of NMR spectra of compounds separated by HPLC. This provides unambiguous structural information for impurities and other related substances without the need for off-line isolation. The use of 19F NMR, in conjunction with 1H NMR, would be particularly insightful for characterizing fluorinated impurities in "this compound". researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Batches

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantitative analysis of "this compound" in research batches, particularly for determining the concentration of solutions. The presence of the substituted benzene (B151609) ring results in characteristic UV absorption.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, such as ethanol (B145695) or methanol. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law. For benzyl alcohol itself, the excitation and emission peaks are at 259 nm and 282 nm, respectively. aatbio.comaatbio.com The substituted aromatic ring in "this compound" is expected to have a λmax in a similar region.

Q & A

Basic: What are the typical synthetic routes for preparing 3-bromo-4-chloro-5-fluorobenzyl alcohol?

Methodological Answer:
The synthesis involves sequential electrophilic aromatic substitution (EAS) and functional group modification. A common approach is:

Bromination/Chlorination: Introduce bromine and chlorine groups on a fluorinated benzene precursor (e.g., via FeBr₃ or AlCl₃ catalysis under anhydrous conditions) .

Hydroxymethylation: Use Friedel-Crafts alkylation or directed ortho-metalation (DoM) to attach the hydroxymethyl (-CH₂OH) group. For example, treat the halogenated benzene with paraformaldehyde in the presence of BF₃·Et₂O .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Validate purity via HPLC (>97% purity criteria, C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use nitrile gloves and fume hoods to avoid skin contact and inhalation. Reactivity with oxidizers (e.g., KMnO₄) may release toxic fumes, so conduct compatibility tests before use .
  • Storage: Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the benzyl alcohol group .

Advanced: How do electron-withdrawing substituents (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The meta- and para-halogens create an electron-deficient aromatic ring, altering reaction pathways:

  • Suzuki-Miyaura Coupling: Bromine at the 3-position is more reactive than chlorine (5-position) due to lower bond dissociation energy. Use Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for selective Br substitution .
  • SNAr Reactions: Fluorine at the 5-position activates the ring for nucleophilic attack. Optimize with NaH in DMF to substitute Cl at the 4-position with amines or alkoxides .
  • Controlled Reductions: Use NaBH₄ in EtOH to reduce the benzyl alcohol group without affecting halogens. Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 4:1) .

Advanced: What analytical challenges arise in characterizing this compound, and how can they be resolved?

Methodological Answer:

  • NMR Interpretation:
    • ¹H NMR: The benzyl alcohol proton (-CH₂OH) appears as a triplet (δ 4.6–4.8 ppm, J = 5–6 Hz) but may split due to coupling with adjacent F atoms. Use deuterated DMSO to suppress exchange broadening .
    • ¹⁹F NMR: Fluorine at the 5-position resonates at δ -110 to -115 ppm (vs. CFCl₃). Confirm absence of trifluoromethyl impurities (δ -60 to -70 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS (negative mode) should show [M-H]⁻ at m/z 257.91 (calculated for C₇H₄BrClFO⁻). Isotopic patterns for Br (1:1 for ⁷⁹Br/⁸¹Br) and Cl (3:1 for ³⁵Cl/³⁷Cl) must align .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. To address:

DSC Analysis: Perform differential scanning calorimetry (heating rate 10°C/min) to identify melting endotherms. Pure samples typically melt sharply between 85–90°C .

PXRD: Compare experimental X-ray diffraction patterns with simulated data (Mercury software) to confirm crystalline phase .

Karl Fischer Titration: Quantify water content (<0.5% w/w) to rule out hydrate formation .

Basic: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate for Kinase Inhibitors: The halogen pattern mimics ATP-binding pocket residues. Couple with pyridine derivatives via Ullmann coupling (CuI, 1,10-phenanthroline) to generate lead compounds .
  • Prodrug Synthesis: Esterify the benzyl alcohol with phosphonoformate groups (using DCC/DMAP catalysis) to enhance bioavailability .

Advanced: How can computational modeling predict regioselectivity in further functionalization of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate Fukui indices. Higher electrophilicity at the 3-Br position predicts preferential substitution .
  • Molecular Docking: Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Halogen bonding with backbone carbonyls (e.g., Thr790) guides rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.